molecular formula C6H13NO B1293452 2-(Cyclopropylmethoxy)ethanamine CAS No. 883524-77-4

2-(Cyclopropylmethoxy)ethanamine

Cat. No. B1293452
M. Wt: 115.17 g/mol
InChI Key: KPBXIYKZOFFPJF-UHFFFAOYSA-N
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Description

The compound 2-(Cyclopropylmethoxy)ethanamine is a chemical that features a cyclopropyl group attached to an ethoxyamine structure. While the specific compound is not directly studied in the provided papers, related compounds with cyclopropyl and methoxy functionalities have been investigated, which can provide insights into the chemistry of 2-(Cyclopropylmethoxy)ethanamine.

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions that manipulate the cyclopropane ring. For instance, the synthesis of a stereochemically complex cyclopropane derivative was achieved and involved thermal isomerizations, demonstrating the reactivity of such structures under heat . Another study described the synthesis of 2-cyclopropylidene-phenoxy ethanes through the Wittig reaction, which could be analogous to methods for synthesizing 2-(Cyclopropylmethoxy)ethanamine .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring, which significantly influences their reactivity. The stereochemistry of these compounds is crucial, as seen in the study of thermal isomerizations, where specific stereochemical modes of carbon shifts were observed . This information is pertinent to understanding the molecular structure of 2-(Cyclopropylmethoxy)ethanamine, as the presence of the cyclopropyl group would impart similar steric and electronic effects.

Chemical Reactions Analysis

Cyclopropane-containing compounds participate in various chemical reactions. The palladium (0) catalyzed nucleophilic substitution described in one study shows the potential for cyclopropyl groups to undergo regioselective reactions . Additionally, the oxidative rearrangement of a cyclopropane derivative by monoamine oxidase (MAO) indicates that such compounds can be substrates for enzymatic reactions, which could be relevant for the metabolism of 2-(Cyclopropylmethoxy)ethanamine .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Cyclopropylmethoxy)ethanamine are not directly reported, the properties of similar compounds can provide insights. The thermal stability and isomerization rates of cyclopropane derivatives are influenced by their molecular structure, as demonstrated by the thermal isomerization study . The reactivity of these compounds in catalyzed reactions and their interaction with enzymes such as MAO also shed light on their chemical behavior, which would be relevant for understanding the properties of 2-(Cyclopropylmethoxy)ethanamine.

Scientific Research Applications

1. Proteomics Research

  • Application : “2-(Cyclopropylmethoxy)ethanamine” is used as a biochemical in proteomics research .
  • Method : The specific methods of application in proteomics research are not detailed in the source .
  • Results : The outcomes of its use in proteomics research are not provided in the source .

2. Antibacterial Activity

  • Application : A compound containing a “2-(Cyclopropylmethoxy)phenyl”-5-methyl-1,3,4-oxadiazole moiety was synthesized and tested for antibacterial activity .
  • Method : The compound was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
  • Results : The synthesized compound was tested for its antibacterial activity, but the specific results are not provided in the source .

Safety And Hazards

Safety data sheets recommend avoiding contact with skin and eyes, not breathing dust, and not ingesting “2-(Cyclopropylmethoxy)ethanamine”. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place, and kept away from heat, sparks, and flame .

properties

IUPAC Name

2-(cyclopropylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBXIYKZOFFPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649833
Record name 2-(Cyclopropylmethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)ethanamine

CAS RN

883524-77-4
Record name 2-(Cyclopropylmethoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopropylmethoxy)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UK Bandarage, AM Aronov, J Cao… - ACS Medicinal …, 2020 - ACS Publications
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that control a wide variety of cellular functions such as cell growth, proliferation, differentiation, motility, survival, and …
Number of citations: 9 pubs.acs.org

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